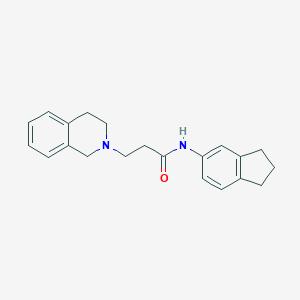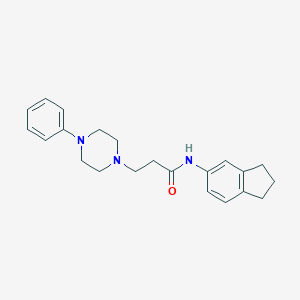
N-benzyl-1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinamine is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is also known as BPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
BPEP is a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, BPEP can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
BPEP has been shown to have a wide range of biochemical and physiological effects in animal models. It can modulate the release of neurotransmitters, regulate synaptic plasticity, and improve cognitive function. BPEP has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPEP has several advantages for lab experiments, including its high selectivity for mGluR5 and its ability to cross the blood-brain barrier. However, BPEP also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of BPEP. One area of research is the development of more potent and selective mGluR5 antagonists for the treatment of various neurological and psychiatric disorders. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of BPEP. Finally, the potential use of BPEP in combination with other drugs for the treatment of various disorders is an area of ongoing research.
Conclusion
In conclusion, BPEP is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. Its selective antagonism of the mGluR5 receptor makes it a promising therapeutic agent for the treatment of various neurological and psychiatric disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BPEP have been discussed in this paper.
Métodos De Síntesis
The synthesis of BPEP involves several steps, including the reaction of N-benzyl-4-piperidone with ethylsulfonyl chloride to form N-benzyl-4-piperidone-1-sulfonyl chloride. The resulting compound is then reacted with 2-phenylethylamine to yield BPEP. The synthesis of BPEP is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
BPEP has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders. It has been shown to have a therapeutic effect in animal models of Parkinson's disease, schizophrenia, and addiction. BPEP has also been investigated for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propiedades
Nombre del producto |
N-benzyl-1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinamine |
|---|---|
Fórmula molecular |
C22H30N2O2S |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
N-benzyl-1-ethylsulfonyl-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C22H30N2O2S/c1-2-27(25,26)24-17-14-22(15-18-24)23(19-21-11-7-4-8-12-21)16-13-20-9-5-3-6-10-20/h3-12,22H,2,13-19H2,1H3 |
Clave InChI |
PVRYRLOXWYWMLA-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1CCC(CC1)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
CCS(=O)(=O)N1CCC(CC1)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]propanamide](/img/structure/B247139.png)


![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)
![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)
![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)
![N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247156.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247158.png)
![5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B247165.png)
![1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B247171.png)
![ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247173.png)